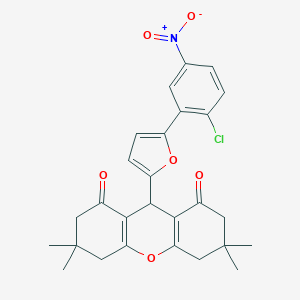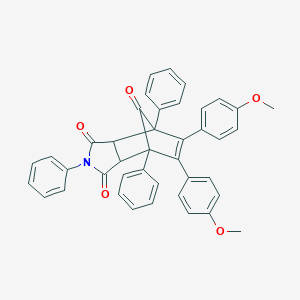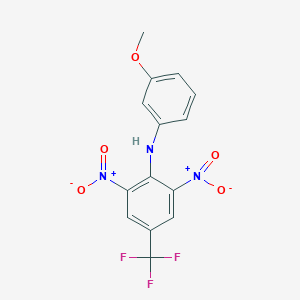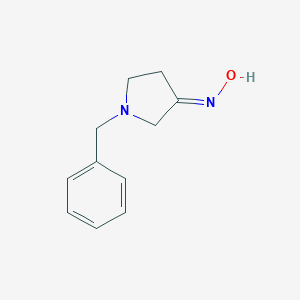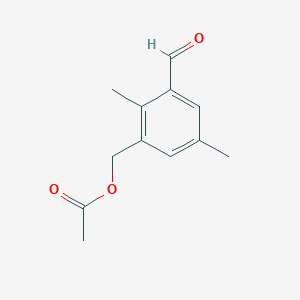
3-formyl-2,5-dimethylbenzyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-formyl-2,5-dimethylbenzyl acetate is an organic compound with a complex structure that includes a formyl group, two methyl groups, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-formyl-2,5-dimethylbenzyl acetate typically involves the esterification of (3-Formyl-2,5-dimethylphenyl)methanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-formyl-2,5-dimethylbenzyl acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: (3-Carboxy-2,5-dimethylphenyl)methyl acetate.
Reduction: (3-Hydroxymethyl-2,5-dimethylphenyl)methyl acetate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-formyl-2,5-dimethylbenzyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-formyl-2,5-dimethylbenzyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The acetate ester can also undergo hydrolysis, releasing the active form of the compound.
Comparison with Similar Compounds
Similar Compounds
- (3-Formylphenyl)methyl acetate
- (3-Formyl-2,5-dimethylphenyl)ethyl acetate
- (3-Formyl-2,5-dimethylphenyl)methyl propionate
Uniqueness
3-formyl-2,5-dimethylbenzyl acetate is unique due to the presence of both formyl and acetate groups, which confer distinct reactivity and potential applications. The additional methyl groups also influence its chemical properties and interactions with other molecules.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24g/mol |
IUPAC Name |
(3-formyl-2,5-dimethylphenyl)methyl acetate |
InChI |
InChI=1S/C12H14O3/c1-8-4-11(6-13)9(2)12(5-8)7-15-10(3)14/h4-6H,7H2,1-3H3 |
InChI Key |
LCCIIMBWGVNVGG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C=O)C)COC(=O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=O)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


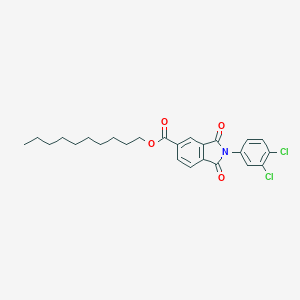

![15-Methyl-17-(2-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B402697.png)
![2-(4-NITROPHENYL)-2-OXOETHYL 2-[(PHENYLSULFONYL)AMINO]ACETATE](/img/structure/B402700.png)
![3,4'-DIMETHYL-[1,1'-BIPHENYL]-4-YL 3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLATE](/img/structure/B402701.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-(2-FLUOROPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B402702.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-[4-(PROPAN-2-YL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B402703.png)

![Benzaldehyde [4-(4-fluoroanilino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402707.png)
![2-{[5-Nitro-2,4-di(4-morpholinyl)benzylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B402709.png)
